2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol. It features a pyran ring structure, which is a six-membered heterocyclic compound containing one oxygen atom. The presence of two methyl groups at the 2 and 6 positions, along with a carboxylic acid group at the 3 position, contributes to its unique chemical properties and reactivity. This compound is identified by various identifiers, including the CAS Number 3265-58-5 and the PubChem CID 201105 .
The chemical behavior of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid can be characterized by several types of reactions:
These reactions are crucial for synthesizing derivatives and exploring its reactivity in various organic transformations.
Research indicates that 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, preliminary studies suggest it may possess anti-inflammatory and antioxidant activities, making it a candidate for further pharmacological investigations .
Several methods exist for synthesizing 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid:
These methods allow for the production of the compound in varying yields and purities depending on the reaction conditions employed .
2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid finds utility in various fields:
These applications highlight its versatility as a chemical compound in both industrial and research settings .
Interaction studies involving 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid have focused on its binding affinity with various biological targets. Investigations into its interaction with enzymes suggest that it may inhibit specific pathways relevant to microbial growth or inflammation. Further studies are required to elucidate these interactions fully and assess their implications in therapeutic contexts .
Several compounds exhibit structural or functional similarities to 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate | C9H8O6 | Contains additional carboxylate groups; higher polarity |
| 4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid | C8H8O4 | Similar structure but different substitution pattern |
| 5-Methyl-4H-pyran-3-carboxylic acid | C7H8O4 | Lacks the keto group; different reactivity profile |
The uniqueness of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid lies in its specific methyl substitutions and the presence of both a carbonyl and carboxylic acid functional group, which influence its reactivity and biological activity compared to these similar compounds .